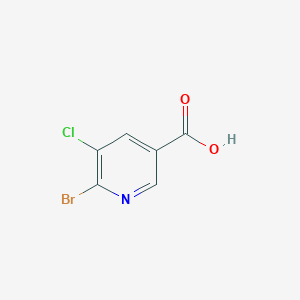

6-Bromo-5-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVTXYPCKUNVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-54-5 | |

| Record name | 6-bromo-5-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthetic pathways leading to 6-bromo-5-chloronicotinic acid, a key building block in the development of novel pharmaceutical and agrochemical agents. The strategic placement of bromine, chlorine, and carboxylic acid functionalities on the pyridine ring makes it a versatile intermediate for a variety of cross-coupling and derivatization reactions. This document will focus on the most robust and well-documented synthetic route, providing detailed protocols, mechanistic insights, and a discussion of alternative theoretical pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its structural features, particularly the electron-withdrawing effects of the halogen substituents, significantly influence its reactivity.[1]

| Property | Value |

| CAS Number | 38185-54-5[1] |

| Molecular Formula | C₆H₃BrClNO₂[1] |

| Molecular Weight | 236.45 g/mol [1] |

| IUPAC Name | 6-bromo-5-chloropyridine-3-carboxylic acid[1] |

| Synonyms | 5-Bromo-6-chloronicotinic acid, 5-Bromo-6-chloropyridine-3-carboxylic acid |

| Physical Form | Solid |

Primary Synthesis Pathway: A Two-Step Approach from 6-Hydroxynicotinic Acid

The most prevalent and well-documented synthetic route to this compound commences with the commercially available 6-hydroxynicotinic acid. This pathway involves two key transformations: electrophilic bromination of the pyridine ring followed by a deoxychlorination reaction.

Caption: Primary synthesis pathway for this compound.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position acts as an activating group, directing the electrophilic bromine to the electron-rich 5-position of the pyridine ring.

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating hydroxyl group increases the nucleophilicity of the pyridine ring, facilitating the attack by bromine.

Experimental Protocol:

-

Suspend 6-hydroxynicotinic acid in water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine to the cooled suspension.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Collect the solid product by filtration.

-

Wash the solid with water and dry under vacuum.

A representative procedure reports a yield of 97% for this step.

Step 2: Synthesis of this compound

The second and final step is the conversion of the hydroxyl group of 5-bromo-6-hydroxynicotinic acid to a chloro group. This is a crucial transformation, as the resulting aryl chloride is a versatile handle for further synthetic manipulations, such as cross-coupling reactions. This conversion is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often in the presence of a phase-transfer catalyst or an additive like tetramethylammonium chloride to facilitate the reaction.[2]

Reaction Mechanism: The reaction likely proceeds through the formation of a phosphate or phosphite ester intermediate, which is a good leaving group. The chloride ion, either from the chlorinating agent itself or from the additive, then acts as a nucleophile to displace this group, yielding the desired 6-chloro derivative.

Experimental Protocol:

-

In a reaction flask, sequentially add 5-bromo-6-hydroxynicotinic acid, tetramethylammonium chloride, and phosphorus oxychloride.[2]

-

Heat the mixture to reflux and maintain for approximately 3 hours.[2]

-

After completion, carefully and slowly pour the reaction mixture into ice water with continuous stirring for about 2 hours.[2]

-

Collect the precipitated solid by filtration.[2]

-

Dissolve the solid in a suitable organic solvent such as ethyl acetate and dry with a drying agent like anhydrous sodium sulfate.[2]

-

Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

The final product can be further purified by recrystallization if necessary.

A reported yield for this chlorination step is approximately 97%.[2]

Alternative Synthetic Strategies (Theoretical)

While the pathway from 6-hydroxynicotinic acid is the most established, other synthetic disconnections can be envisioned for the preparation of this compound. These routes, while less documented for this specific target molecule, are based on well-known transformations in pyridine chemistry.

Oxidation of a Substituted Methylpyridine

This approach would involve the synthesis of a 6-bromo-5-chloro-3-methylpyridine precursor, followed by the oxidation of the methyl group to a carboxylic acid.

Caption: Oxidation of a methylpyridine precursor.

The oxidation of alkylpyridines to their corresponding carboxylic acids is a standard industrial process, often employing strong oxidizing agents like potassium permanganate or nitric acid.[3] The challenge in this pathway lies in the efficient synthesis of the appropriately substituted 6-bromo-5-chloro-3-methylpyridine starting material.

Sandmeyer-type Reaction from an Aminopyridine

A Sandmeyer reaction could theoretically be employed to introduce the chloro group at the 5-position. This would necessitate the synthesis of a 5-amino-6-bromonicotinic acid precursor.

Caption: Sandmeyer reaction of an aminopyridine precursor.

The Sandmeyer reaction involves the diazotization of a primary aromatic amine with a nitrite source under acidic conditions, followed by the displacement of the diazonium group with a halide using a copper(I) salt catalyst.[4][5] While a powerful method for the synthesis of aryl halides, the stability of the intermediate diazonium salt and the overall yield can be variable for heteroaromatic systems.[5]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 6-hydroxynicotinic acid. This pathway offers high yields and utilizes well-understood chemical transformations. While alternative routes involving the oxidation of a methylpyridine or a Sandmeyer reaction are theoretically plausible, the lack of specific literature examples for this target molecule suggests that the synthesis of the required precursors may be challenging or less efficient. For researchers and drug development professionals requiring access to this versatile building block, the detailed protocol for the primary synthesis pathway provides a robust and validated approach.

References

- 1. This compound (38185-54-5) for sale [vulcanchem.com]

- 2. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Halogenated Nicotinic Acids

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-chloronicotinic Acid

This guide offers a comprehensive technical overview of the essential physicochemical properties of this compound, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development. By elucidating its structural and chemical characteristics, this document aims to provide a foundational understanding for its application in medicinal chemistry and organic synthesis.

This compound belongs to a class of compounds that are pivotal in the design of novel therapeutic agents. The strategic placement of bromine and chlorine atoms on the nicotinic acid scaffold dramatically alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates, making this compound a valuable intermediate in the synthesis of a wide array of biologically active molecules.

Core Physicochemical Profile

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1][2] |

| Melting Point | 166-168 °C | [1] |

| Boiling Point | 370.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.917 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.85 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Methanol. Similar compounds are soluble in water, ethanol, and DMSO. | [2][3][4] |

Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is paramount for the successful application of a compound in research and development. This section details the standard experimental protocols for key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A narrow melting range is characteristic of a pure substance.

Experimental Protocol:

-

Sample Preparation: A small quantity of finely ground this compound is loaded into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is utilized.

-

Analysis: The capillary tube is heated at a controlled rate (e.g., 2-3 °C/minute). The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides insights into the proton environments within the molecule.

¹H NMR Data (400 MHz, DMSO-d₆):

-

δ 8.53 (d, J = 2.02 Hz, 1H): Attributed to an aromatic proton on the pyridine ring.

-

δ 8.85 (d, J = 2.02 Hz, 1H): Corresponding to the second aromatic proton.

-

δ 13.57 (s, 1H): A broad singlet characteristic of the carboxylic acid proton.[5]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Obtain the spectrum using a standard one-pulse sequence on a 400 MHz (or higher) NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts:

-

165-175 ppm: The carbonyl carbon of the carboxylic acid group.

-

120-155 ppm: The carbon atoms of the pyridine ring, with specific shifts influenced by the halogen and carboxyl substituents.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.6-0.7 mL of DMSO-d₆) to compensate for the low natural abundance of ¹³C.[6]

-

Acquisition: A proton-decoupled experiment is typically performed to yield a spectrum of singlets for each unique carbon atom.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

-

3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened by hydrogen bonding.[8]

-

1725-1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[8]

-

1600-1450 cm⁻¹ (medium): C=C and C=N stretching of the aromatic pyridine ring.[8]

-

< 1000 cm⁻¹: C-Br and C-Cl stretching vibrations.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9][10][11][12][13]

-

Pellet Formation: Compress the mixture in a hydraulic press to form a transparent pellet.[9][10][11][12][13]

-

Analysis: Acquire the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (236.45), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Key Fragments: Expect to observe fragments corresponding to the loss of •OH (M-17) and •COOH (M-45).[14][15]

Experimental Protocol:

-

Ionization: Utilize electron ionization (EI) to generate the molecular ion and subsequent fragments.[16]

-

Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Implications for Drug Development

The physicochemical properties of this compound are critical determinants of its potential as a drug discovery scaffold. The presence of two halogen atoms enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The pKa of the molecule will influence its ionization state at physiological pH, which in turn affects its solubility, absorption, and target binding. A comprehensive understanding of these properties is therefore essential for the rational design and development of new drug candidates based on this versatile chemical entity.

References

- 1. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]

- 2. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [amp.chemicalbook.com]

- 3. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 11. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 13. scienceijsar.com [scienceijsar.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-5-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-chloronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), is a valuable building block in medicinal chemistry and materials science. Its utility in the synthesis of novel pharmaceuticals and functional materials necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the characterization of this compound. This guide provides a detailed analysis of the expected spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. While experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a bromine atom at the 6-position. The presence of two different halogen atoms and a carboxylic acid group on the pyridine ring results in a unique electronic environment, which is reflected in its spectral characteristics.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-2 Proton: The proton at the 2-position is adjacent to the nitrogen atom and is expected to be the most downfield signal due to the deshielding effect of the nitrogen. It will appear as a doublet.

-

H-4 Proton: The proton at the 4-position is also in the aromatic region and will appear as a doublet, coupled to the H-2 proton.

Based on the analysis of related structures, such as 5-bromo-6-chloronicotinic acid, the predicted chemical shifts are as follows:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2 | 8.8 - 9.0 | d | ~2 Hz |

| H-4 | 8.4 - 8.6 | d | ~2 Hz |

| -COOH | 13.0 - 14.0 | br s | - |

It is important to note that the chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 145 - 150 |

| -COOH | 165 - 170 |

The chemical shifts are influenced by the electronegativity of the substituents and their positions on the pyridine ring. The carbons attached to the halogens (C-5 and C-6) and the nitrogen atom (C-2 and C-6) will show characteristic shifts.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded in the mid-infrared region (4000-400 cm⁻¹).

-

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Vibration |

| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |

| 1710 - 1680 | C=O stretch (carboxylic acid) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1300 - 1200 | C-O stretch (carboxylic acid) |

| 950 - 900 | O-H bend (out-of-plane, carboxylic acid dimer) |

| 800 - 600 | C-Cl and C-Br stretches |

The broad O-H stretching band is a hallmark of a carboxylic acid due to hydrogen bonding. The C=O stretching frequency is also a key diagnostic peak. The presence of halogen atoms will result in absorptions in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is generally preferred for polar molecules like carboxylic acids.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured and plotted against their relative abundance.

Predicted Mass Spectrum

The mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Molecular Ion (M⁺): The molecular weight of this compound is 236.45 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion.

-

The most abundant peak will be for the ion containing ⁷⁹Br and ³⁵Cl.

-

A peak at M+2 will be observed for ions containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl.

-

A peak at M+4 will be for the ion containing ⁸¹Br and ³⁷Cl. The relative intensities of these peaks will be determined by the natural isotopic abundances of bromine and chlorine.[1]

-

-

Key Fragmentation Pathways:

-

Loss of -OH: A fragment corresponding to the loss of a hydroxyl radical (M-17) is expected.

-

Loss of -COOH: A fragment resulting from the loss of the carboxylic acid group (M-45) is likely.[2]

-

Loss of Halogens: Fragmentation involving the loss of bromine and/or chlorine atoms may also be observed.

-

Summary of Predicted Spectral Data

| Technique | Key Features |

| ¹H NMR | Two doublets in the aromatic region (8.4-9.0 ppm), one broad singlet for the carboxylic acid proton (13-14 ppm). |

| ¹³C NMR | Six distinct signals for the pyridine and carboxylic acid carbons. |

| IR | Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1710-1680 cm⁻¹), and C-X stretches in the fingerprint region. |

| MS | Characteristic molecular ion cluster (M, M+2, M+4) due to Br and Cl isotopes. Key fragments corresponding to the loss of -OH and -COOH. |

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. By understanding these spectroscopic signatures, researchers can confidently identify and characterize this important chemical compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel nicotinic acid derivatives. Further experimental verification of this data will be beneficial for the scientific community.

References

An In-depth Technical Guide to Bromo-Chloronicotinic Acids: Spotlight on 6-Bromo-5-chloronicotinic Acid and the Well-Characterized 5-Bromo-6-chloronicotinic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular characteristics, synthesis, and applications of bromo-chlorinated nicotinic acid derivatives, crucial intermediates in modern medicinal chemistry. While the primary focus is on providing a comprehensive overview of the available data for 6-Bromo-5-chloronicotinic acid , this document also presents a detailed exploration of its more extensively studied isomer, 5-Bromo-6-chloronicotinic acid , due to the significant disparity in available scientific literature. This comparative approach underscores the critical importance of precise isomeric substitution in drug design and development.

Part 1: Unveiling this compound: A Molecule in the Shadows

This compound, a halogenated pyridine carboxylic acid, remains a compound with a limited public research footprint. While commercially available, its synthesis, reactivity, and applications are not extensively documented in peer-reviewed literature.

Molecular Structure and Weight

The fundamental characteristics of this compound are summarized below. The structural representation highlights the substitution pattern on the pyridine ring, which dictates its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| CAS Number | 38185-54-5 | [1] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Due to the limited availability of published data, a detailed discussion on the synthesis and reactivity of this compound cannot be provided at this time. Researchers interested in this specific isomer are encouraged to explore specialized chemical suppliers and patent literature. The lack of extensive research on this compound may also present an opportunity for novel synthetic explorations and applications.

Part 2: 5-Bromo-6-chloronicotinic Acid: A Key Building Block in Pharmaceutical Synthesis

In stark contrast to its isomer, 5-Bromo-6-chloronicotinic acid is a well-documented and widely utilized intermediate in the synthesis of biologically active molecules. Its chemical properties and reactivity have been thoroughly explored, making it a valuable tool for medicinal chemists.

Molecular Structure and Physicochemical Properties

The molecular formula and weight of 5-Bromo-6-chloronicotinic acid are identical to its 6-bromo-5-chloro isomer, but the different substitution pattern significantly influences its properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [2][3][4] |

| Molecular Weight | 236.45 g/mol | [2][3][4] |

| CAS Number | 29241-62-1 | [3][4][5][6][7] |

| Appearance | White to light yellow powder or crystals | [8][9] |

| Melting Point | 166-168 °C | [9] |

| Solubility | Soluble in Methanol | [9] |

Below is a diagram illustrating the molecular structure of 5-Bromo-6-chloronicotinic acid.

References

- 1. 38185-54-5|this compound|BLD Pharm [bldpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 5. 29241-62-1 | 5-Bromo-6-chloronicotinic acid | Tetrahedron [thsci.com]

- 6. Buy 5-Bromo-6-chloronicotinic acid | 29241-62-1 [smolecule.com]

- 7. CAS # 29241-62-1, 5-Bromo-6-chloronicotinic acid - chemBlink [chemblink.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 5-Bromo-6-chloronicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

Introduction: The Significance of Solubility in Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 6-Bromo-5-chloronicotinic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound in various organic solvents is fundamental for designing robust synthetic routes, developing effective purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines the theoretical considerations governing solubility, provides detailed experimental protocols for its determination, and presents a framework for interpreting the resulting data.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, knowledge of its solubility in a range of organic solvents is paramount. This understanding allows for the optimization of reaction conditions, the selection of appropriate crystallization solvents, and the development of stable formulations. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can ultimately hinder the progression of a drug candidate through the development pipeline.

Physicochemical Properties of this compound

A foundational understanding of the molecular structure and inherent properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Melting Point | 166-168 °C | [2][3] |

| Predicted pKa | 2.85 ± 0.10 | [2][3] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Qualitative Solubility | Soluble in Methanol | [2][3] |

The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the medium in aqueous solutions and on the hydrogen bonding capabilities of the organic solvent. The aromatic pyridine ring, substituted with a bromine and a chlorine atom, contributes to the molecule's lipophilicity. The interplay between the polar carboxylic acid group and the relatively nonpolar substituted aromatic ring will dictate its solubility across a spectrum of organic solvents.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions to consider are:

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol) and protic solvents, are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar nature of the carbon-halogen and carbon-nitrogen bonds, as well as the carboxylic acid group, will lead to dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: These forces will be present in all solvent-solute interactions but will be the dominant force in nonpolar solvents (e.g., hexane, toluene).

By categorizing organic solvents based on their polarity and hydrogen bonding capacity, we can make informed predictions about the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium shake-flask method is a widely accepted and robust technique for obtaining thermodynamic solubility data.[5][6]

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for concentration determination.

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the equilibrium solubility determination.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Carefully add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

High-Throughput Screening for Solubility

For rapid screening of solubility in a large number of solvents or for early-stage drug discovery, high-throughput screening (HTS) methods can be employed.[8][9][10][11][12] These methods are often miniaturized and automated, allowing for the parallel assessment of solubility in 96-well or 384-well plates. While HTS methods may provide kinetic solubility data rather than thermodynamic solubility, they are invaluable for identifying promising solvent systems for further investigation.

High-Throughput Screening Workflow

Caption: High-Throughput Solubility Screening Workflow.

Data Interpretation and Application

The obtained solubility data should be tabulated for easy comparison.

| Solvent | Polarity Index | Hydrogen Bonding | Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | None | [Experimental Data] |

| Toluene | 2.4 | None | [Experimental Data] |

| Dichloromethane | 3.1 | Weak | [Experimental Data] |

| Ethyl Acetate | 4.4 | Acceptor | [Experimental Data] |

| Acetone | 5.1 | Acceptor | [Experimental Data] |

| Ethanol | 4.3 | Donor & Acceptor | [Experimental Data] |

| Methanol | 5.1 | Donor & Acceptor | [Experimental Data] |

Analysis of the results should consider the following:

-

Correlation with Solvent Properties: Analyze the trend between solubility and solvent polarity, hydrogen bonding capacity, and other solvent parameters. This will provide insights into the dominant intermolecular forces governing the solvation of this compound.

-

Implications for Synthesis and Purification: High solubility in a particular solvent suggests its suitability as a reaction medium. A solvent in which the compound has low solubility at room temperature but high solubility at elevated temperatures would be a good candidate for recrystallization.

-

Formulation Development: The solubility data is critical for selecting appropriate co-solvents, surfactants, and other excipients to develop liquid formulations for preclinical and clinical studies.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can generate high-quality solubility data that is essential for informed decision-making throughout the drug discovery and development process. The methodologies outlined herein are designed to be adaptable to various laboratory settings and can be tailored to meet the specific needs of a research program.

References

- 1. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

- 3. 5-Bromo-6-chloronicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chem.ws [chem.ws]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. who.int [who.int]

- 8. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 9. recipharm.com [recipharm.com]

- 10. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High throughput solubility determination with application to selection of compounds for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Stability of 6-Bromo-5-chloronicotinic Acid

Introduction

6-Bromo-5-chloronicotinic acid, a halogenated pyridine derivative, is a pivotal building block in modern organic synthesis.[1][2] Its strategic placement of a carboxylic acid, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This guide offers an in-depth exploration of the molecule's electronic properties, chemical reactivity, stability, and practical applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization in complex synthetic endeavors. Understanding the interplay of its functional groups is paramount for designing high-yield synthetic routes and ensuring the integrity of resulting compounds.

Molecular Structure and Physicochemical Properties

The reactivity of this compound is a direct consequence of its molecular architecture. The pyridine nitrogen acts as a strong electron-withdrawing group, significantly lowering the electron density of the aromatic ring. This effect is compounded by the inductive effects of the bromo and chloro substituents, rendering the ring highly susceptible to nucleophilic attack. The carboxylic acid group, also electron-withdrawing, further influences the molecule's chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38185-54-5 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [3] |

| Appearance | White to yellow powder or crystals |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place |[4] |

Chemical Reactivity and Synthetic Pathways

The unique arrangement of functional groups in this compound allows for a variety of selective transformations, making it a valuable intermediate. Its reactivity can be categorized into three main areas: reactions at the carboxylic acid, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling.

Caption: Key synthetic transformations of this compound.

Reactions at the Carboxylic Acid Group: Acyl Chloride Formation

The carboxylic acid moiety is a gateway to a wide array of functional groups, most notably amides, which are prevalent in pharmaceuticals. Direct amidation is often inefficient. Therefore, the first step is typically the activation of the carboxylic acid by converting it into the highly reactive 6-bromo-5-chloronicotinoyl chloride. This transformation is crucial as it converts the hydroxyl group, a poor leaving group, into a chloride, an excellent leaving group, thus facilitating nucleophilic acyl substitution.[5]

Common Chlorinating Agents:

-

Thionyl Chloride (SOCl₂): A widely used, effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile and easily removed during workup.[5]

-

Oxalyl Chloride ((COCl)₂): Often employed for milder reaction conditions. The gaseous byproducts (CO₂, CO, HCl) are also easily removed.[5]

The resulting acyl chloride is highly moisture-sensitive and is typically generated in situ and used immediately for subsequent reactions, such as amide bond formation with primary or secondary amines.[5][6]

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, activates the molecule for Nucleophilic Aromatic Substitution (NAS). In this mechanism, a strong nucleophile attacks an electron-poor carbon atom bearing a leaving group.[7][8]

-

Regioselectivity: The positions ortho and para to the ring nitrogen (C2, C4, and C6) are the most electron-deficient.[9] In this molecule, the C6 position, bearing the bromine atom, is highly activated for nucleophilic attack.

-

Leaving Group Hierarchy: The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide the preferred leaving group over chloride in NAS reactions.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The presence of the electron-withdrawing nitrogen and chloro group helps to stabilize this intermediate, lowering the activation energy for the reaction.[7][8]

Caption: Simplified workflow for Nucleophilic Aromatic Substitution (NAS).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in medicinal chemistry.[11][12]

-

Reaction Principle: The Suzuki reaction couples an organoboron species (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[13][14]

-

Regioselectivity: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and rate-determining step. The C-Br bond is significantly more reactive than the C-Cl bond in this step, allowing for highly selective coupling at the C6 position while leaving the C5 chloro substituent intact.[10] This differential reactivity is a cornerstone of its synthetic utility.

-

Catalytic Cycle: The mechanism involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Degradation Profile

For any chemical intermediate, a thorough understanding of its stability is critical for safe handling, storage, and process development.

-

General Stability: this compound is reported to be stable under normal ambient and anticipated storage and handling conditions.[15] It is typically supplied as a solid that is stable in air.[16]

-

Photostability: Studies on the related 6-chloronicotinic acid show that it does not undergo significant degradation under direct UVA photolysis in water. However, its degradation is substantially accelerated in the presence of a photocatalyst like TiO₂, leading to hydroxylation and mineralization.[18][19] This suggests that this compound may be susceptible to degradation under UV light in the presence of certain catalysts or in reactive media.

-

Chemical Incompatibilities: Strong oxidizing agents are listed as incompatible materials.[15] Contact with strong bases should also be avoided, as they can deprotonate the carboxylic acid and potentially initiate unwanted side reactions.

Practical Considerations and Experimental Protocols

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[20][21] Avoid formation of dust and aerosols.[20][21]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[4] Keep away from incompatible materials such as strong oxidizing agents.[15][16]

Experimental Protocol: Synthesis of 6-Bromo-5-chloronicotinoyl Chloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride using thionyl chloride. This is a common precursor step for amide synthesis.

-

Reactor Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂ gases.

-

Reagent Charging: Charge the flask with this compound (1.0 eq) and an inert solvent such as anhydrous toluene.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction.[5]

-

Reaction: Heat the mixture to a gentle reflux (e.g., 70-80 °C) and stir until the reaction is complete. Monitor the reaction by observing the cessation of gas evolution and the dissolution of the starting material.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Product: The resulting crude 6-bromo-5-chloronicotinoyl chloride is a moisture-sensitive solid or oil and is typically used immediately in the next synthetic step without further purification.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 5-aryl-6-chloronicotinic acid derivative.

Summary and Outlook

This compound is a highly functionalized and synthetically versatile building block. Its reactivity is dominated by the electron-deficient nature of the di-halogenated pyridine ring. The strategic differentiation between the C-Br and C-Cl bonds allows for selective, high-yield transformations, particularly in palladium-catalyzed cross-coupling reactions. The carboxylic acid functionality provides a reliable point for derivatization into amides and other functional groups. While generally stable, care must be taken to store it under dry, inert conditions and away from strong oxidizing agents. The continued application of this molecule in the synthesis of novel pharmaceuticals and functional materials underscores its importance in modern organic chemistry.

References

- 1. 38185-54-5|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CAS 1060808-92-5: 6-broMo-4-chloronicotinic acid [cymitquimica.com]

- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

The Therapeutic Potential of 6-Bromo-5-chloronicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Nicotinic acid (niacin, vitamin B3) and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic functionalization of the pyridine ring has yielded compounds with significant therapeutic applications. This technical guide delves into the untapped potential of a specific subclass: derivatives of 6-bromo-5-chloronicotinic acid. While direct research on the comprehensive biological activities of these derivatives is nascent, this document serves as a roadmap for researchers and drug development professionals. It outlines the rationale for their investigation, proposes synthetic pathways, details robust screening protocols for anticancer, antimicrobial, and anti-inflammatory activities, and discusses potential mechanisms of action. This guide is intended to catalyze further research into this promising, yet underexplored, chemical space.

Introduction: The Rationale for Investigating this compound Derivatives

Nicotinic acid and its derivatives have long been recognized for their diverse biological activities, including roles as anticancer, antioxidant, and anti-inflammatory agents.[1][2][3] The pyridine nucleus is a key pharmacophore in numerous approved drugs. The introduction of halogen atoms, such as bromine and chlorine, into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4] Halogenation can enhance membrane permeability, increase binding affinity to target proteins, and influence metabolic stability.

The core structure of this compound presents a unique combination of features: a biologically active nicotinic acid core and dual halogenation at positions that can influence electronic properties and provide sites for further derivatization. This guide posits that derivatives of this scaffold, particularly amides and esters, are promising candidates for novel therapeutic agents. The exploration of these derivatives is a logical next step in the expansion of the therapeutic potential of nicotinic acid-based compounds.

Proposed Synthetic Pathways

The synthesis of a diverse library of this compound derivatives is the foundational step in their biological evaluation. The carboxylic acid moiety of the parent compound is the primary handle for derivatization.

Synthesis of 6-Bromo-5-chloronicotinoyl chloride (Intermediate)

The initial step for creating amide and ester derivatives is the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride.

Experimental Protocol:

-

To a solution of this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-bromo-5-chloronicotinoyl chloride. This intermediate is often used in the subsequent step without further purification.

Synthesis of N-substituted 6-Bromo-5-chloronicotinamides

The reaction of the acyl chloride intermediate with a variety of primary and secondary amines will yield a library of amide derivatives.

Experimental Protocol:

-

Dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) in a suitable aprotic solvent (e.g., DCM, tetrahydrofuran (THF)) at 0 °C.

-

Slowly add a solution of 6-bromo-5-chloronicotinoyl chloride (1.05 equivalents) in the same solvent to the amine solution.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.

-

The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Synthesis of this compound Esters

Ester derivatives can be synthesized via the reaction of the acyl chloride with various alcohols.

Experimental Protocol:

-

Dissolve the desired alcohol (1.0 equivalent) and a base such as pyridine or TEA (1.1 equivalents) in an anhydrous solvent like DCM at 0 °C.

-

Slowly add a solution of 6-bromo-5-chloronicotinoyl chloride (1.05 equivalents) in DCM to the alcohol solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

Proposed Biological Activities and Screening Protocols

Based on the known activities of nicotinic acid derivatives and other halogenated heterocyclic compounds, the derivatives of this compound are proposed to have potential anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Nicotinic acid derivatives have been extensively studied for their anticancer potential, with some demonstrating significant cytotoxic effects against various cancer cell lines.[1][5] The presence of bromo and chloro substituents may enhance this activity.

Proposed Screening Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical Anticancer Screening Data

| Compound | Derivative Type | Target Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| BCNA-Amide-1 | N-phenyl | MCF-7 | 15.2 |

| BCNA-Amide-2 | N-(4-fluorophenyl) | MCF-7 | 8.7 |

| BCNA-Ester-1 | Methyl ester | A549 | 25.4 |

| BCNA-Ester-2 | Ethyl ester | A549 | 19.8 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.5 |

| Doxorubicin | (Positive Control) | A549 | 0.8 |

Antimicrobial Activity

Nicotinic acid derivatives have shown promise as antimicrobial agents.[6] The presence of halogens in the synthesized compounds could enhance their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Proposed Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (no compound).

Table 2: Hypothetical Antimicrobial Screening Data

| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|

| BCNA-Amide-3 | N-benzyl | 16 | 32 | >64 |

| BCNA-Amide-4 | N-cyclohexyl | 8 | 16 | 32 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 4 |

Anti-inflammatory Activity

Nicotinic acid is known to have anti-inflammatory properties, and this activity can be modulated by derivatization.[3][7] The synthesized compounds will be screened for their ability to inhibit the production of pro-inflammatory mediators.

Proposed Screening Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

-

Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the synthesized derivatives for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control and determine the IC₅₀ values. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Potential Mechanisms of Action

The biological activities of this compound derivatives are likely to be multifactorial.

-

Anticancer Mechanisms: Potential mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] The halogenated pyridine ring might also act as a kinase inhibitor by interacting with the ATP-binding pocket of various kinases.[8] Furthermore, these compounds could induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

-

Antimicrobial Mechanisms: The antimicrobial activity could stem from the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents.[9] Alternatively, the compounds might inhibit essential bacterial enzymes involved in processes like DNA replication or cell wall synthesis.

-

Anti-inflammatory Mechanisms: The anti-inflammatory effects are likely mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as NF-κB, leading to a reduction in the production of inflammatory mediators like NO, prostaglandins, and cytokines.[7]

Future Directions and Conclusion

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: the derivatives of this compound. The proposed synthetic routes are robust and allow for the creation of a diverse chemical library. The detailed screening protocols offer a clear path to identifying lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

Further research should focus on:

-

Synthesis and characterization of a broad library of derivatives.

-

In-depth mechanistic studies of the most active compounds.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

In vivo evaluation of promising lead compounds in animal models.

The exploration of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This guide serves as a catalyst for initiating and advancing research in this exciting and underexplored area of medicinal chemistry.

References

- 1. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of 5-Bromo-6-chloronicotinic Acid: A Whitepaper on Computational Approaches in Drug Discovery

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-Bromo-6-chloronicotinic acid, a halogenated pyridine derivative with significant potential in medicinal and agrochemical research.[1][2] In the absence of extensive experimental and theoretical data for this specific molecule, this paper outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and molecular docking, to elucidate its structural, spectroscopic, and biological interaction properties. By synthesizing established computational protocols with data from analogous compounds, we present an illustrative yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for the in silico characterization of novel small molecules.

Introduction: The Significance of Halogenated Nicotinic Acids

Nicotinic acid (niacin) and its derivatives are cornerstones in pharmaceutical and agrochemical development, known for their diverse biological activities.[3][4] Halogenation of the pyridine ring can significantly modulate the physicochemical properties and biological efficacy of these compounds.[5][6][7] 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1) is a particularly interesting, yet underexplored, member of this class.[8][9][10] Its dual halogen substitution pattern is anticipated to influence its electronic distribution, reactivity, and potential interactions with biological targets.[2]

Theoretical studies provide a powerful, resource-efficient avenue for pre-screening and characterizing such molecules before committing to extensive laboratory synthesis and testing.[11] Computational methods, such as Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, vibrational spectra (FT-IR, Raman), and electronic properties.[12][13][14][15] Furthermore, molecular docking simulations can predict the binding affinity and interaction patterns of the molecule with specific protein targets, offering insights into its potential mechanism of action as an enzyme inhibitor or receptor modulator.[][17][18][19]

This guide will detail the theoretical protocols for a comprehensive computational analysis of 5-Bromo-6-chloronicotinic acid, presenting illustrative results to demonstrate the depth of understanding that can be achieved through these methods.

Molecular Profile: 5-Bromo-6-chloronicotinic Acid

Before delving into theoretical calculations, it is crucial to consolidate the known physicochemical properties of the target molecule.

| Property | Value | Source |

| IUPAC Name | 5-bromo-6-chloropyridine-3-carboxylic acid | [2][10] |

| CAS Number | 29241-62-1 | [8][9][10] |

| Molecular Formula | C₆H₃BrClNO₂ | [2][10] |

| Molecular Weight | 236.45 g/mol | [10] |

| Physical Form | White to yellow powder or crystals | [9] |

| SMILES | C1=C(C=NC(=C1Br)Cl)C(=O)O | [2] |

| InChI Key | DXEUARPQHJXMII-UHFFFAOYSA-N | [9][10] |

Theoretical Methodology: A Dual Approach

Our theoretical investigation is structured around two core computational techniques: Quantum Chemical Calculations for intrinsic molecular properties and Molecular Docking for simulating biological interactions.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a robust method for investigating the electronic structure of many-body systems, making it ideal for analyzing organic molecules.[20] The choice of functional and basis set is critical for obtaining accurate results. For halogenated organic molecules, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational efficiency.[21][22]

Experimental Protocol: DFT Analysis

-

Structure Optimization: The initial 3D structure of 5-Bromo-6-chloronicotinic acid is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Calculated frequencies are typically scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors.[20]

-

Electronic Property Analysis: Based on the optimized structure, further calculations are performed:

-

Natural Bond Orbital (NBO) Analysis: To understand charge distribution, hyperconjugative interactions, and bond strengths.[20][21]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Caption: Workflow for DFT-based molecular characterization.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][19] It is widely used to predict the binding mode of small molecule drugs to their protein targets.[]

Rationale for Target Selection: Nicotinic acid derivatives are known to interact with various enzymes and receptors.[3][23] Given their structural similarity to enzyme cofactors and signaling molecules, potential targets include:

-

Nicotinic Acetylcholine Receptors (nAChRs): As the parent compound is nicotinic acid, these receptors are a primary target class to investigate potential agonist or antagonist activity.[24]

-

Enzymes in Lipid Metabolism: High doses of nicotinic acid are known to affect lipid profiles by inhibiting enzymes like diacylglycerol O-acyltransferase (DGAT).[25]

-

Bacterial Enzymes: The presence of halogens often imparts antimicrobial properties, making enzymes like DNA gyrase or tyrosyl-tRNA synthetase in bacteria plausible targets.[4]

Experimental Protocol: Molecular Docking

-

Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The DFT-optimized structure of 5-Bromo-6-chloronicotinic acid is used. Charges are assigned, and rotatable bonds are defined.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used.[4] A grid box is defined around the active or allosteric site of the protein. The algorithm then explores various conformations of the ligand within this box and scores them based on binding energy.[18]

-

Analysis: The resulting docking poses are analyzed. The pose with the lowest binding energy is typically considered the most probable. Key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and protein residues are identified and visualized.

Caption: General workflow for molecular docking studies.

Illustrative Theoretical Results and Discussion

The following sections present hypothetical, yet plausible, results from the methodologies described above. These serve to illustrate the types of insights that can be gained.

Optimized Molecular Geometry

The DFT optimization would yield precise bond lengths and angles. Halogen substitution is expected to cause minor distortions in the pyridine ring compared to nicotinic acid itself.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C6-Cl | 1.745 | C5-C6-N1 | 121.5 |

| C5-Br | 1.910 | C4-C5-Br | 119.8 |

| C3-C7 | 1.498 | C2-C3-C7 | 120.5 |

| C7=O8 | 1.215 | O8-C7-O9 | 124.0 |

| C7-O9 | 1.350 | C3-C7-O9 | 112.5 |

Note: These values are illustrative and based on typical DFT results for similar molecules.

Vibrational Spectroscopic Analysis

Frequency calculations allow for the simulation of FT-IR and Raman spectra, which can be used to interpret experimental data. Key vibrational modes would include C-H stretching, C=O stretching of the carboxylic acid, pyridine ring vibrations, and C-Cl and C-Br stretching modes.[26][27]

Table 2: Illustrative Vibrational Frequencies and Assignments

| Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |

| 3105 | 2984 | C-H stretch (ring) |

| 1785 | 1715 | C=O stretch (carboxylic acid) |

| 1580 | 1518 | C=C/C=N stretch (ring) |

| 1150 | 1105 | C-C stretch (ring) |

| 790 | 759 | C-Cl stretch |

| 645 | 620 | C-Br stretch |

Note: Frequencies are hypothetical. The C-Cl and C-Br stretching vibrations are expected at the lower end of the spectrum.[26]

Electronic Properties and Reactivity

-

HOMO-LUMO Analysis: A significant HOMO-LUMO energy gap would suggest high kinetic stability. The HOMO would likely be localized over the pyridine ring and the bromine atom, while the LUMO might be distributed over the carboxylic acid group and the C-Cl bond, indicating these as sites for nucleophilic and electrophilic interactions, respectively.

-